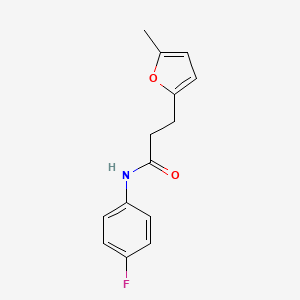![molecular formula C9H12ClNO2S B2575733 [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine CAS No. 1565935-59-2](/img/structure/B2575733.png)
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine: is an organic compound with the molecular formula C₉H₁₂ClNO₂S It is a derivative of phenylmethanamine, featuring a chloro substituent at the 3-position and an ethanesulfonyl group at the 5-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-5-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The resulting amine is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.
Final Product: The final product, this compound, is obtained after purification, typically by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, potentially affecting the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Industry:
Materials Science: The compound may be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
- [3-Chloro-5-(methylsulfonyl)phenyl]methanamine
- [3-Chloro-5-(propylsulfonyl)phenyl]methanamine
- [3-Chloro-5-(butanesulfonyl)phenyl]methanamine
Uniqueness:
- Structural Features: The presence of the ethanesulfonyl group distinguishes [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine from its analogs with different sulfonyl groups.
- Reactivity: The specific reactivity of the ethanesulfonyl group can lead to unique chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
(3-chloro-5-ethylsulfonylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-14(12,13)9-4-7(6-11)3-8(10)5-9/h3-5H,2,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBECWLSEXGYBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC(=C1)CN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)





![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)





![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)
